Product packaging for 2-chloro-N-ethyl-5-nitropyridin-4-amine(Cat. No.:CAS No. 607373-89-7)

2-chloro-N-ethyl-5-nitropyridin-4-amine

Cat. No.: B3146755
CAS No.: 607373-89-7
M. Wt: 201.61 g/mol
InChI Key: SLDBDKBNMNGEOG-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Heterocyclic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in organic and medicinal chemistry. nih.govnih.govrsc.orgijnrd.org Its unique electronic properties and ability to participate in a wide range of chemical reactions have led to its incorporation into a vast number of synthetic compounds. nih.govnih.gov Pyridine and its derivatives are found in numerous natural products, including vitamins like niacin and pyridoxine, and alkaloids such as nicotine. nih.govlifechemicals.com

The presence of the nitrogen atom in the pyridine ring imparts a degree of basicity and allows for the formation of hydrogen bonds, which can be crucial for biological activity. ijnrd.org This has made the pyridine scaffold a "privileged structure" in drug discovery, meaning it is frequently found in molecules with therapeutic properties. rsc.org A significant number of FDA-approved drugs contain a pyridine moiety, highlighting its importance in the pharmaceutical industry. nih.govlifechemicals.com These drugs span a wide range of therapeutic areas, including antimicrobial, antiviral, anticancer, and cardiovascular agents. nih.gov

The versatility of the pyridine scaffold also extends to its role in organic synthesis. It can be readily functionalized at various positions on the ring, allowing for the creation of a diverse array of derivatives with tailored properties. nih.gov This has made pyridines essential intermediates in the synthesis of complex organic molecules and materials. nih.gov

Context of Halogenated Aminopyridines and Nitropyridines as Key Intermediates

Within the vast family of pyridine derivatives, halogenated aminopyridines and nitropyridines are particularly important as synthetic intermediates. The presence of a halogen atom, such as chlorine, provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of various functional groups. mdpi.comresearchgate.net The amino group, on the other hand, can be modified or can direct further substitutions on the pyridine ring.

Nitropyridines are also highly valuable precursors in organic synthesis. nih.govresearchgate.net The nitro group is a strong electron-withdrawing group, which activates the pyridine ring towards nucleophilic attack. researchgate.net Furthermore, the nitro group can be readily reduced to an amino group, providing a pathway to a different class of functionalized pyridines. nih.gov The synthesis of nitropyridines themselves can be challenging due to the deactivated nature of the pyridine ring towards electrophilic nitration. researchgate.net However, various methods have been developed to overcome this, making nitropyridines accessible starting materials. researchgate.netntnu.no

The combination of a halogen, an amino group, and a nitro group on a pyridine ring, as seen in compounds like 2-chloro-N-ethyl-5-nitropyridin-4-amine, creates a highly versatile and reactive molecule. The interplay between these functional groups allows for a wide range of selective chemical transformations, making such compounds powerful tools for the construction of complex molecular architectures.

Specific Research Focus on this compound and its Chemical Landscape, including closely related analogues like 2-chloro-N-isopropyl-5-nitropyridin-4-amine

The specific compound, this compound, is a substituted pyridine that has garnered interest as a chemical intermediate. nih.govbldpharm.com Its structure is characterized by a pyridine core with a chlorine atom at the 2-position, an ethylamino group at the 4-position, and a nitro group at the 5-position.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C7H8ClN3O2 PubChem nih.gov
Molecular Weight 201.61 g/mol PubChem nih.gov
IUPAC Name This compound PubChem nih.gov

The synthesis of related compounds, such as 2-chloro-5-nitropyridine (B43025), often involves multi-step processes starting from materials like 2-aminopyridine (B139424) or 2-halogenated acrylates. kuisbiochemical.comgoogle.comgoogle.com These syntheses can involve nitration, hydrolysis, and chlorination steps. google.com For instance, one method involves the nitration of 2-aminopyridine to form 2-amino-5-nitropyridine, followed by hydrolysis to 2-hydroxy-5-nitropyridine, and finally chlorination to yield 2-chloro-5-nitropyridine. google.com The reactivity of 2-chloro-5-nitropyridine is well-documented, where the chlorine atom is susceptible to nucleophilic substitution. mdpi.comnih.govresearchgate.net

The introduction of the N-ethylamino group at the 4-position of the 2-chloro-5-nitropyridine scaffold leads to this compound. This substitution pattern creates a molecule with distinct reactive sites. The chlorine atom at the 2-position remains a primary site for nucleophilic substitution, while the nitro group at the 5-position can be reduced to an amine. The N-ethylamino group can also influence the reactivity of the molecule and can be a site for further chemical modification.

Closely related analogues, such as 2-chloro-N-isopropyl-5-nitropyridin-4-amine, share a similar chemical landscape. The primary difference lies in the alkyl substituent on the amino group (isopropyl versus ethyl). This seemingly minor change can influence the steric and electronic properties of the molecule, potentially affecting its reactivity and the properties of its downstream products. Research into these types of analogues allows for a fine-tuning of the chemical properties of these intermediates for specific synthetic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClN3O2 B3146755 2-chloro-N-ethyl-5-nitropyridin-4-amine CAS No. 607373-89-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-ethyl-5-nitropyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-2-9-5-3-7(8)10-4-6(5)11(12)13/h3-4H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDBDKBNMNGEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC=C1[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731201
Record name 2-Chloro-N-ethyl-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607373-89-7
Record name 2-Chloro-N-ethyl-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Role of 2 Chloro N Ethyl 5 Nitropyridin 4 Amine As a Versatile Synthetic Synthon

Precursor in the Synthesis of Functionalized Pyridine (B92270) and Fused Heterocyclic Systems

The strategic placement of reactive functional groups makes 2-chloro-N-ethyl-5-nitropyridin-4-amine an ideal starting material for building complex heterocyclic scaffolds. The chloro group at the 2-position is activated by the electron-withdrawing nitro group, making it a prime site for displacement or coupling reactions to initiate the formation of fused ring systems.

Imidazo[1,2-a]pyridines: This fused heterocyclic system is a common scaffold in medicinal chemistry. The synthesis of imidazo[1,2-a]pyridines can be achieved through the reaction of a 2-halopyridine with various reagents. For instance, the closely related precursor, 2-chloro-5-nitropyridine (B43025), reacts with 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones in the presence of a base like triethylamine to yield substituted imidazo[1,2-a]pyridines. This transformation proceeds via nucleophilic substitution of the chlorine atom followed by a base-mediated rearrangement and cyclization. Given this precedent, this compound is a suitable substrate for analogous reactions to produce highly substituted imidazo[1,2-a]pyridine (B132010) derivatives, where the N-ethyl and nitro groups can be retained or modified in subsequent steps.

Pyrido[1,2-a]pyrimidines: The synthesis of the pyrido[1,2-a]pyrimidine core typically involves the condensation of a 2-aminopyridine (B139424) derivative with a 1,3-dicarbonyl compound or its equivalent. rsc.orgnih.gov While this compound is a 2-chloropyridine, it can be readily converted into the necessary 2-aminopyridine precursor. This conversion can be achieved through a nucleophilic aromatic substitution reaction where the 2-chloro group is displaced by ammonia or a primary amine. The resulting 2-amino-N-ethyl-5-nitropyridin-4-amine could then undergo acid-catalyzed cyclization with reagents such as β-ketoesters or malonic esters to construct the fused pyrimidine ring, yielding the pyrido[1,2-a]pyrimidine skeleton. researchgate.netresearchgate.net

Naphthyridines, which are bicyclic heteroaromatic compounds containing two nitrogen atoms, are important pharmacophores. A primary method for their synthesis is the Friedländer annulation, which involves the base- or acid-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.netacs.orgconnectjournals.com

To be utilized in a Friedländer synthesis, this compound must first be transformed into a suitable pyridine-based ortho-amino carbonyl compound. A potential synthetic route involves two key modifications:

Reduction of the Nitro Group: The 5-nitro group can be selectively reduced to a 5-amino group using standard reducing agents like SnCl₂ or catalytic hydrogenation.

Introduction of a Carbonyl Group: The position ortho to the newly formed amino group (the 4-position, currently occupied by the N-ethylamino group) or the 6-position would need to be functionalized to introduce an aldehyde or ketone.

Alternatively, a more direct pathway would involve the reduction of the nitro group and subsequent diazotization of the resulting 5-amino group, followed by a Sandmeyer-type reaction to install a formyl or acetyl group at the 5-position, adjacent to the 4-ethylamino group. This modified pyridine could then undergo a Friedländer condensation with a ketone or other active methylene compound to construct the second ring, yielding a substituted naphthyridine. nih.govnih.gov

The utility of substituted 4-nitropyridine derivatives as key intermediates is well-documented in the synthesis of complex pharmaceutical agents. A prominent example is Finerenone, a non-steroidal mineralocorticoid receptor antagonist. The synthesis of Finerenone utilizes 2-chloro-5-methyl-4-nitro-pyridine-1-oxide as a crucial intermediate. This highlights the importance of the substituted chloronitropyridine scaffold in constructing the core of the final drug molecule.

Given the structural similarity, this compound serves as an excellent precursor for the synthesis of Finerenone analogues. By modifying the substituents on the pyridine ring, medicinal chemists can create libraries of related compounds to explore structure-activity relationships. The N-ethylamino group at the 4-position and the absence of the N-oxide function in the title compound, compared to the Finerenone intermediate, provides a distinct starting point for generating novel analogues with potentially different pharmacological profiles.

Building Block for Complex Organic Molecules in Chemical Research

Beyond serving as a precursor for specific fused systems, this compound is a versatile building block for exploring new chemical space through systematic derivatization and advanced coupling methodologies.

The compound possesses two primary handles for chemical modification, allowing for the systematic exploration of new derivatives:

The C2-Chloro Group: This position is activated towards nucleophilic aromatic substitution (SNAr). It can react with a wide range of nucleophiles such as alkoxides, thiolates, and amines to introduce diverse functional groups. This reactivity allows for the creation of libraries of compounds with varied substituents at the 2-position.

The C5-Nitro Group: The nitro group is a versatile functional group that can be readily reduced to a primary amine (aniline derivative) using various reagents (e.g., H₂/Pd, SnCl₂, Fe/HCl). This newly formed amino group can then be subjected to a vast array of subsequent reactions, including acylation, alkylation, diazotization (leading to Sandmeyer reactions), or use as a directing group for further aromatic substitution.

This dual reactivity allows for a modular approach to synthesis, where different functionalities can be installed at two distinct positions on the pyridine ring, rapidly generating molecular diversity.

The 2-chloro-pyridine motif is a classic substrate for modern palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acsgcipr.orgjk-sci.com

Suzuki-Miyaura Coupling: The chloro group at the 2-position can be coupled with aryl or vinyl boronic acids (or their esters) under palladium catalysis to form a new C-C bond. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly efficient for creating biaryl structures, which are prevalent in many biologically active molecules. The use of specialized phosphine ligands can facilitate the coupling of even challenging substrates like pyridyl chlorides. nih.govnih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the 2-chloro position with a wide variety of primary or secondary amines. wikipedia.orgorganic-chemistry.orglibretexts.org This provides a direct and modular route to synthesize complex substituted 2-aminopyridine derivatives, which are themselves valuable intermediates in medicinal chemistry.

The ability to participate in these robust and high-yielding cross-coupling reactions makes this compound a highly valuable synthon for the efficient assembly of complex target molecules in chemical research.

The following table summarizes the key synthetic transformations discussed.

Starting SynthonReaction TypeTarget Scaffold/Derivative
This compoundNucleophilic Substitution / CyclizationImidazo[1,2-a]pyridines
This compoundSNAr then CyclizationPyrido[1,2-a]pyrimidines
This compoundMulti-step modification then Friedländer AnnulationNaphthyridines
This compoundSuzuki-Miyaura Coupling2-Aryl/Vinyl-pyridin-4-amines
This compoundBuchwald-Hartwig Amination2-Amino-pyridin-4-amines

Role in Agrochemical and Dye Synthesis

The related compound, 2-chloro-5-nitropyridine, is a well-known and important intermediate in the synthesis of various agrochemicals and dyes. google.comgoogle.comdissertationtopic.net The presence of the chloro and nitro groups on the pyridine ring in 2-chloro-5-nitropyridine provides reactive sites for nucleophilic substitution and reduction reactions, making it a valuable building block for more complex molecules. google.com For instance, it is a precursor in the synthesis of certain fungicides and herbicides. google.comdissertationtopic.net

However, the introduction of an N-ethylamino group at the 4-position, as in this compound, significantly alters the electronic and steric properties of the molecule. This modification would likely influence its reactivity and potential applications. Without specific research findings or patents detailing its use, any discussion on its role in agrochemical and dye synthesis would be speculative.

The lack of available data prevents the creation of detailed research findings and data tables as requested. It is possible that the applications of this compound are proprietary and not disclosed in publicly accessible documents, or that its use in these specific fields is not widespread.

Further research and publication in this specific area would be necessary to fully elucidate the role of this compound as a synthetic synthon in the agrochemical and dye industries.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-ethyl-5-nitropyridin-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or nitration reactions. For example, nitration of 4-amino-2-chloropyridine derivatives followed by N-ethylation may yield the target compound. Optimization involves factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield. Reaction monitoring via TLC or HPLC is critical to identify intermediates. For pyridine derivatives, nitro group positioning is sensitive to steric and electronic effects, requiring careful control of nitration conditions (e.g., mixed acid systems at 0–5°C) .
Parameter Optimal Range Impact on Yield
Temperature0–5°C (nitration step)High
SolventSulfuric acid/nitric acidModerate
CatalystH₂SO₄ (98%)Critical

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., nitro group at C5, ethylamine at C4). Deuterated DMSO or CDCl₃ is recommended for solubility.
  • X-ray Crystallography : Resolve bond angles and spatial arrangement (e.g., dihedral angles between pyridine and nitro groups) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS-compliant guidelines:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers.
  • Toxicity Data : Acute toxicity (oral LD₅₀ > 300 mg/kg in rats) suggests moderate hazard. Monitor for skin/eye irritation .

Advanced Research Questions

Q. How can computational modeling predict reactivity and stability of this compound under varying conditions?

  • Methodological Answer : Employ density functional theory (DFT) to model:

  • Electrophilic Reactivity : Nitro and chloro groups activate the pyridine ring for substitution.
  • Thermal Stability : Simulate decomposition pathways (e.g., nitro group reduction at >150°C).
  • Solvent Effects : COSMO-RS models predict solubility in polar aprotic solvents like DMF or acetonitrile .

Q. What strategies resolve contradictions in spectroscopic data for nitro-substituted pyridine derivatives?

  • Methodological Answer : Address discrepancies via:

  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 2-chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine, where crystallography validated NMR assignments ).
  • Dynamic NMR : Detect rotational barriers in N-ethyl groups at low temperatures.
  • Reproducibility Checks : Repeat synthesis under controlled conditions to isolate experimental vs. instrumental errors .

Q. How does the compound’s stability in aqueous vs. organic phases influence its application in catalytic systems?

  • Methodological Answer : Conduct kinetic studies:

  • Hydrolytic Stability : Monitor degradation in buffered solutions (pH 1–14) via UV-Vis spectroscopy. Nitro groups may hydrolyze to amines under strong acidic/basic conditions.
  • Catalytic Screening : Test as a ligand in transition-metal complexes (e.g., Pd-catalyzed cross-coupling). Stability in THF or DMF correlates with catalytic turnover numbers (TON) .

Q. What methodological frameworks are recommended for studying the compound’s ecological impact?

  • Methodological Answer : Apply OECD guidelines for environmental risk assessment:

  • Biodegradation Tests : Use activated sludge models to estimate half-life in wastewater.
  • Ecotoxicology : Assess acute toxicity in Daphnia magna (LC₅₀) and algae growth inhibition. Nitroaromatics often show moderate-to-high aquatic toxicity .

Methodological Challenges and Solutions

Q. How can researchers optimize solvent selection for large-scale crystallization?

  • Answer : Screen solvents using Hansen solubility parameters (HSPs). For nitro-pyridines, ethyl acetate/hexane mixtures often yield high-purity crystals. Slow cooling (1°C/min) minimizes defects .

Q. What advanced techniques validate the compound’s role in multi-step organic syntheses?

  • Answer : Use isotopic labeling (e.g., 15N^{15}N-nitro groups) to track reaction pathways. Couple with LC-MS/MS to identify intermediates in complex matrices .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-ethyl-5-nitropyridin-4-amine
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2-chloro-N-ethyl-5-nitropyridin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.